(S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride
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Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C10H13ClINO2. Its molecular weight is 341.57 g/mol. The IUPAC name is (3S)-3-amino-4-(4-iodophenyl)butanoic acid .Physical And Chemical Properties Analysis
The compound has a molecular weight of 341.573 . The boiling point is 386.5ºC at 760mmHg . It should be stored at 2-8 °C .Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of amino acids, such as (S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride, have been synthesized and evaluated for their antimicrobial properties. For instance, a study by Mickevičienė et al. (2015) found that derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties exhibited good antimicrobial activity against pathogens such as Staphylococcus aureus and Mycobacterium luteum, as well as significant antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
Molecular Docking Studies
Molecular docking and vibrational studies have been conducted on derivatives of (S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride to investigate their potential as biological active substances. Vanasundari et al. (2018) performed a comprehensive analysis including spectroscopic investigations, vibrational assignments, and molecular docking evaluations, indicating that these derivatives could inhibit Placenta growth factor (PIGF-1) and exhibit good biological activities (Vanasundari et al., 2018).
Synthesis and Chemical Studies
Research into the synthesis and reactions of amino acids and their derivatives, including (S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride, has contributed to the development of new compounds with potential applications in pharmacology and materials science. For example, the synthesis of 3,4-disubstituted aminobutyric acids has been explored for their pharmacological potential, with Vasil'eva et al. (2016) detailing methods for synthesizing these derivatives and analyzing their structure (Vasil'eva et al., 2016).
Safety And Hazards
Safety data sheets advise avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . All sources of ignition should be removed, and personnel should be evacuated to safe areas in case of a spill or leak .
properties
IUPAC Name |
(3S)-3-amino-4-(4-iodophenyl)butanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKGKNIRLMPHEI-FVGYRXGTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC(=O)O)N)I.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](CC(=O)O)N)I.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClINO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375854 |
Source
|
Record name | (3S)-3-Amino-4-(4-iodophenyl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride | |
CAS RN |
270065-70-8 |
Source
|
Record name | (3S)-3-Amino-4-(4-iodophenyl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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